molecular formula C13H11N5O3S B5614641 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B5614641
M. Wt: 317.33 g/mol
InChI Key: HDRGQGHOWLJNLD-UHFFFAOYSA-N
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Description

The chemical compound appears to be a complex molecule that involves several functional groups, including a cyano group, a nitro group, and an acetamide linkage, indicating its potential for diverse chemical reactivity and significance in synthetic chemistry.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler molecules. For instance, Salian et al. (2017) discuss the synthesis and spectroscopic characterization of a related compound, highlighting the importance of specific reactants and conditions in the synthesis of complex molecules (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The molecular structure of compounds containing cyclopenta[b]thienyl and pyrazolyl groups is often characterized using spectroscopic methods such as FT-IR, NMR, and LCMS, providing insights into the compound's structural features and confirming the success of the synthesis process.

Chemical Reactions and Properties

Compounds with cyano and nitro groups are reactive and can undergo various chemical reactions, including nucleophilic addition, cyclization, and condensation. For example, the reaction pathways leading to the synthesis of heterocyclic derivatives from similar compounds demonstrate the reactivity of the cyanoacetamido moiety and its utility in creating diverse chemical structures (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c14-4-10-9-2-1-3-11(9)22-13(10)16-12(19)7-17-6-8(5-15-17)18(20)21/h5-6H,1-3,7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRGQGHOWLJNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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